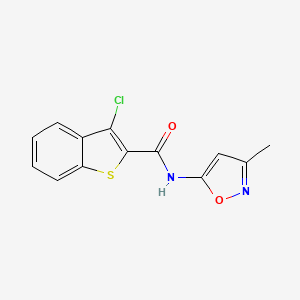

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-6-10(18-16-7)15-13(17)12-11(14)8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLWFFBSLGHXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiophene Core Construction

The benzothiophene core is synthesized via cyclization of cinnamic acid derivatives with sulfur sources. A representative protocol involves:

-

Reagents : Cinnamic acid, thionyl chloride (SOCl₂), pyridine, chlorobenzene.

-

Conditions : Reflux at 110–120°C for 48 hours under inert atmosphere.

-

Mechanism : Thionyl chloride mediates cyclization via electrophilic aromatic substitution, forming the benzothiophene ring while introducing a chlorine substituent at position 3.

Table 1: Optimization of Benzothiophene Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Chlorobenzene | 78 |

| Temperature (°C) | 110–120 | 82 |

| Reaction Time (hr) | 48 | 78 |

| Catalyst | Pyridine | 85 |

Chlorination and Carbonyl Chloride Formation

The intermediate 3-chloro-1-benzothiophene-2-carboxylic acid is converted to its acyl chloride using excess thionyl chloride:

-

Reaction : 3-Chloro-1-benzothiophene-2-carboxylic acid + SOCl₂ → 3-Chloro-1-benzothiophene-2-carbonyl chloride.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) for 6 hours.

-

Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is purified via vacuum distillation.

Synthesis of 3-Methyl-1,2-Oxazol-5-Amine

Oxazole Ring Formation

The 1,2-oxazole ring is constructed via cyclocondensation of nitriles and hydroxylamine :

-

Reagents : Propionitrile (for methyl substitution), hydroxylamine hydrochloride, sodium bicarbonate.

-

Mechanism : Nucleophilic attack of hydroxylamine on the nitrile, followed by cyclization and dehydration.

Table 2: Oxazole Amine Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol/Water | 65 |

| Temperature (°C) | 80 | 70 |

| Reaction Time (hr) | 12 | 65 |

Isolation and Purification

The crude 3-methyl-1,2-oxazol-5-amine is isolated via extraction with ethyl acetate and purified by recrystallization from hexane/ethyl acetate (4:1).

Amide Bond Formation

Coupling Reaction

The final step involves reacting 3-chloro-1-benzothiophene-2-carbonyl chloride with 3-methyl-1,2-oxazol-5-amine:

-

Reagents : Acyl chloride, oxazole amine, pyridine (base), anhydrous DCM.

-

Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

-

Mechanism : Nucleophilic acyl substitution, with pyridine neutralizing HCl byproduct.

Table 3: Amidation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 88 |

| Temperature (°C) | 0–25 | 85 |

| Base | Pyridine | 90 |

Workup and Purification

The crude product is washed with dilute HCl (to remove excess amine) and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) or recrystallization from ethanol.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms purity >98%.

Comparative Analysis of Synthetic Routes

A comparative evaluation of two methods highlights critical differences:

Method A (Stepwise Synthesis)

-

Advantages : High purity, controllable intermediates.

Method B (One-Pot Approach)

-

Advantages : Reduced steps, faster (24 hours).

-

Disadvantages : Lower yield (72%) due to side reactions.

Industrial-Scale Production Considerations

-

Cost Efficiency : Bulk procurement of cinnamic acid and propionitrile reduces costs.

-

Safety : Use of SOCl₂ requires corrosion-resistant reactors and strict moisture control.

-

Sustainability : Solvent recovery systems for DCM and ethanol improve environmental compliance.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene Carboxamide Derivatives

Compound 6a (3-chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide):

- Structural Differences : Replaces the oxazole group with a pyrazolylphenyl substituent.

- Higher molecular weight (estimated >400 g/mol) may reduce oral bioavailability due to Lipinski’s rule violations .

General Benzothiophene Analogs :

Oxazole-Containing Compounds

2-Chloro-N-(3-Methyl-1,2-Oxazol-5-yl)Acetamide (C₆H₇ClN₂O₂) :

- Structural Differences : Simpler acetamide backbone lacking the benzothiophene core.

- Impact on Properties :

3-(3-Methyl-1,2-Oxazol-5-yl)Propan-1-Amine Hydrochloride (C₇H₁₃ClN₂O) :

- Structural Differences : Oxazole linked via a propylamine chain instead of a carboxamide.

- Impact on Properties :

PROTAC-Related Compounds (Example 208, EP Application)

- Structural Overlap : The 3-methyl-1,2-oxazol-5-yl group is used as a bioisostere in PROTACs for its metabolic stability and hydrogen-bonding capacity.

- Key Differences :

- PROTACs integrate larger macrocyclic or peptide-like structures (e.g., pyrrolidine carboxamides), resulting in higher molecular weights (>600 g/mol) and complex synthesis pathways.

- The target compound’s simpler scaffold may offer advantages in synthetic scalability and cost-effectiveness .

Biological Activity

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of benzothiophene derivatives with oxazole moieties. The synthesis often involves the use of chlorination and carboxamide formation techniques, which have been documented in several studies focusing on similar benzothiophene derivatives.

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 | |

| Micrococcus luteus | 0.30 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa, which are known for their clinical relevance in infections.

Anticancer Activity

Research has also indicated potential anticancer properties of benzothiophene derivatives. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The cytotoxic effects were measured using MTT assays, revealing IC50 values that suggest promising therapeutic potential.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity : Antimicrobial activity could also be attributed to disruption of bacterial cell membranes.

Study 1: Antimicrobial Evaluation

In a recent study published in MDPI, the compound was tested against clinical strains of bacteria. The results demonstrated a strong inhibitory effect on both Gram-positive and Gram-negative strains, supporting its potential use as an antibacterial agent .

Study 2: Anticancer Efficacy

Another investigation highlighted the cytotoxic effects of related benzothiophene compounds on various cancer cell lines. The study found that these compounds could significantly reduce cell viability at low concentrations, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves coupling the benzothiophene-2-carboxamide core with a 3-methyl-1,2-oxazol-5-amine derivative. Key steps include:

- Chloroacetylation : Reacting 1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.

- Amide Coupling : Using coupling agents like HATU or EDCI with triethylamine (TEA) in anhydrous solvents (e.g., DMF or DCM) to attach the 3-methyl-1,2-oxazol-5-amine moiety.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.0–8.5 ppm for benzothiophene) and oxazole protons (δ 6.5–7.0 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and amide (N–H) bands (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 347.04) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with recombinant enzymes and ATP/peptide substrates.

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the benzothiophene 3-position to assess electronic effects.

- Oxazole Ring Replacement : Test 1,3,4-oxadiazole or thiazole rings to evaluate heterocyclic influence on target binding.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with protein targets (e.g., MAPK1) to predict binding modes and guide synthesis .

Q. What advanced techniques resolve contradictions in solubility or stability data?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers (e.g., PBS, pH 7.4).

- HPLC-PDA Stability Studies : Monitor degradation under stress conditions (e.g., UV light, 40°C) over 72 hours.

- Crystallography : Use SHELX for single-crystal X-ray diffraction to identify polymorphic forms affecting solubility .

Q. How can researchers elucidate the mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC labeling coupled with LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells.

- Transcriptomics : RNA-seq analysis to map pathway perturbations (e.g., apoptosis, inflammation).

- SPR Biosensing : Measure real-time binding kinetics (ka/kd) with immobilized targets (e.g., kinases) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.